molecular formula C24H22FN5O3 B5419823 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

Cat. No.: B5419823
M. Wt: 447.5 g/mol
InChI Key: VLPSXJWUHHFITQ-WOJGMQOQSA-N
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Description

5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile is a complex organic compound with potential applications in various fields such as medicinal chemistry, materials science, and organic synthesis. This compound features a pyrazole ring substituted with multiple functional groups, including amino, cyano, ethoxy, fluorophenyl, and hydroxyethyl groups, which contribute to its unique chemical properties and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a suitable diketone or β-keto ester under acidic or basic conditions.

    Introduction of the cyano group: This step may involve the use of cyanogen bromide or a similar reagent to introduce the cyano group at the desired position on the pyrazole ring.

    Substitution reactions: The ethoxy, fluorophenyl, and methoxy groups can be introduced through nucleophilic substitution reactions using appropriate reagents and catalysts.

    Hydroxyethyl group addition: This can be achieved through the reaction of the intermediate compound with ethylene oxide or a similar reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This can include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the cyano group, converting it to primary amines.

    Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under acidic or basic conditions.

Major Products

    Oxidation: Aldehydes, carboxylic acids.

    Reduction: Primary amines.

    Substitution: Various substituted aromatic compounds.

Scientific Research Applications

Chemistry

In organic synthesis, this compound can serve as a building block for the synthesis of more complex molecules. Its multiple functional groups allow for diverse chemical transformations, making it valuable in the development of new synthetic methodologies.

Biology and Medicine

The compound’s unique structure and functional groups make it a potential candidate for drug discovery and development. It may exhibit biological activities such as anti-inflammatory, anticancer, or antimicrobial properties, which can be explored through in vitro and in vivo studies.

Industry

In materials science, the compound can be used in the design and synthesis of novel materials with specific properties, such as conductivity, fluorescence, or catalytic activity. It can also be used in the development of sensors and other analytical devices.

Mechanism of Action

The mechanism of action of 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity and leading to therapeutic effects. The compound’s functional groups can participate in hydrogen bonding, hydrophobic interactions, and other non-covalent interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 5-amino-3-[(Z)-1-cyano-2-[3-methoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
  • 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-chlorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile

Uniqueness

The presence of the ethoxy group and the specific substitution pattern on the aromatic ring distinguishes 5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile from similar compounds

Properties

IUPAC Name

5-amino-3-[(Z)-1-cyano-2-[3-ethoxy-4-[(2-fluorophenyl)methoxy]phenyl]ethenyl]-1-(2-hydroxyethyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H22FN5O3/c1-2-32-22-12-16(7-8-21(22)33-15-17-5-3-4-6-20(17)25)11-18(13-26)23-19(14-27)24(28)30(29-23)9-10-31/h3-8,11-12,31H,2,9-10,15,28H2,1H3/b18-11+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLPSXJWUHHFITQ-WOJGMQOQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=C(C=CC(=C1)C=C(C#N)C2=NN(C(=C2C#N)N)CCO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC1=C(C=CC(=C1)/C=C(\C#N)/C2=NN(C(=C2C#N)N)CCO)OCC3=CC=CC=C3F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H22FN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

447.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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